molecular formula C16H14ClNO2 B14190417 N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide CAS No. 865284-47-5

N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide

Katalognummer: B14190417
CAS-Nummer: 865284-47-5
Molekulargewicht: 287.74 g/mol
InChI-Schlüssel: LOBFHZSUCULTCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide is an organic compound with the molecular formula C15H12ClNO2 It is a derivative of benzamide and is characterized by the presence of a chloro group and a phenylacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-phenylethylamine to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: None required

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or hydroxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenylacetamide moiety can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or water, mild heating (40-60°C)

    Reduction: Reducing agents (e.g., LiAlH4), solvents like ether or tetrahydrofuran (THF), low temperature (0-10°C)

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents like acetone or water, room temperature

Major Products Formed

    Substitution: N-(1-Amino-2-oxo-2-phenylethyl)-2-phenylacetamide

    Reduction: N-(1-Hydroxy-2-phenylethyl)-2-phenylacetamide

    Oxidation: N-(1-Carboxy-2-phenylethyl)-2-phenylacetamide

Wirkmechanismus

The mechanism of action of N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-Chloro-2-oxo-2-phenylethyl)benzamide
  • N-(1-Chloro-2-oxo-2-phenylethyl)acetbenzamide
  • N-(1-Chloro-2-oxo-2-phenylethyl)-4-methylbenzamide

Uniqueness

N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

865284-47-5

Molekularformel

C16H14ClNO2

Molekulargewicht

287.74 g/mol

IUPAC-Name

N-(1-chloro-2-oxo-2-phenylethyl)-2-phenylacetamide

InChI

InChI=1S/C16H14ClNO2/c17-16(15(20)13-9-5-2-6-10-13)18-14(19)11-12-7-3-1-4-8-12/h1-10,16H,11H2,(H,18,19)

InChI-Schlüssel

LOBFHZSUCULTCK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)NC(C(=O)C2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.